Tetrabutylammonium hydroxide hydrate

Description

Overview of Quaternary Ammonium (B1175870) Hydroxides in Academic Research Contexts

Quaternary ammonium compounds (QACs) are a broad class of chemicals characterized by a central nitrogen atom bonded to four organic substituents. frontiersin.org When the anion is a hydroxide (B78521) ion (OH-), the compound is known as a quaternary ammonium hydroxide (QAH). These compounds are noted for their use as antimicrobials, preservatives, and antistatic agents. nih.gov In academic and industrial research, QAHs are recognized for several key properties. Their amphiphilic structure, combining a charged, hydrophilic "head" with hydrophobic alkyl chains, allows them to act as surfactants and phase-transfer catalysts. frontiersin.org

The cationic nature of the quaternary ammonium group plays a significant role in the alkaline stability of related materials like anion-exchange membranes (AEMs). acs.org However, the stability of these compounds can be a challenge, as the hydroxide ion can attack the polymer backbone or the cationic groups, particularly in alkaline solutions. acs.org QAHs are also known to undergo Hofmann elimination reactions when heated, which involves the E2-like elimination of a tertiary amine. libretexts.org Despite their potential instability, their unique solubility and basicity make them valuable reagents in various chemical transformations. libretexts.orgwikipedia.org

Significance of Tetrabutylammonium (B224687) Hydroxide Hydrate (B1144303) in Contemporary Chemical Sciences

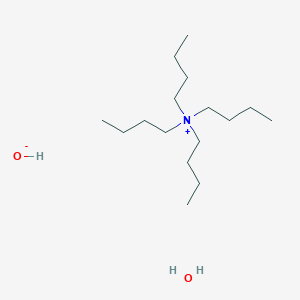

Tetrabutylammonium hydroxide (TBAH), with the chemical formula (C₄H₉)₄NOH, is a strong organic quaternary ammonium base with alkalinity comparable to sodium hydroxide or potassium hydroxide. guidechem.com Unlike its inorganic counterparts, TBAH is highly soluble in water and most organic solvents. wikipedia.orgchemicalbook.com This dual solubility is a key factor in its significance, enabling it to function effectively in multiphase reaction systems. chemimpex.com

TBAH is typically supplied as an aqueous solution in various concentrations (e.g., 10%, 40%, 55% by weight) or as a crystalline hydrate, most commonly the 30-hydrate (TBAH·30H₂O). guidechem.comsigmaaldrich.comthermofisher.com The solid hydrate form is a strong alkali that is used in a variety of organic transformations. sigmaaldrich.com Although it is solid at room temperature, it readily absorbs moisture and carbon dioxide from the air. guidechem.com A notable characteristic of TBAH is its thermal instability; it decomposes upon heating to yield tributylamine (B1682462) and 1-butene (B85601) via Hofmann elimination. wikipedia.orgguidechem.com This property limits its use in high-temperature applications but also underscores its reactivity. guidechem.com Its role as a phase-transfer catalyst, a strong base for deprotonation, and a structure-directing agent in materials synthesis highlights its versatility and importance in modern chemical research. wikipedia.orgguidechem.comchemimpex.com

Table 1: Physicochemical Properties of Tetrabutylammonium Hydroxide and its 30-Hydrate This table is interactive. Users can sort columns by clicking on the headers.

| Property | Tetrabutylammonium Hydroxide | Tetrabutylammonium Hydroxide 30-Hydrate |

|---|---|---|

| Chemical Formula | C₁₆H₃₇NO wikipedia.org | C₁₆H₉₇NO₃₁ nih.gov |

| Molar Mass | 259.478 g·mol⁻¹ wikipedia.org | 799.9 g/mol nih.gov |

| CAS Number | 2052-49-5 wikipedia.org | 147741-30-8 sigmaaldrich.comnih.gov |

| Appearance | Typically an aqueous solution guidechem.com | Colorless to light yellow crystals or fused mass thermofisher.com |

| Melting Point | N/A (as solution) | 27-30 °C chemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in water and most organic solvents wikipedia.orgchemicalbook.com | Soluble in water chemimpex.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrabutylazanium;hydroxide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.2H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQQNNGLDZEOBJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O.[OH-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Organic Synthesis and Reaction Catalysis

Phase-Transfer Catalysis Mechanisms and Applications

Tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) hydrate (B1144303) is widely recognized for its efficacy as a phase-transfer catalyst (PTC). guidechem.comwikipedia.org This catalytic approach is particularly useful for reactions where the reactants are present in two immiscible phases, such as an aqueous phase and an organic phase. nih.gov The tetrabutylammonium cation, with its lipophilic butyl groups, can encapsulate and transport anions from the aqueous phase into the organic phase, where the reaction with an organic substrate can occur. guidechem.com

Facilitation of Reactions Between Immiscible Phases

The fundamental principle of phase-transfer catalysis with TBAOH involves the exchange of anions across the phase boundary. The bulky and lipophilic tetrabutylammonium cation pairs with the hydroxide anion (or another anion present in the aqueous phase) and facilitates its transfer into the organic solvent. guidechem.comnih.gov This transfer overcomes the insolubility of the nucleophile in the organic phase, thereby enabling the reaction to proceed. The catalytic cycle is completed when the tetrabutylammonium cation returns to the aqueous phase to transport another anion. This process has been shown to be effective in various reactions, including alkylations and substitutions. wikipedia.org The efficiency of the catalysis can be influenced by factors such as the concentration of the catalyst, the nature of the organic solvent, and the specific reactants involved. nih.gov

Enhancement of Nucleophilic Substitution Reactions

Tetrabutylammonium hydroxide has proven to be a superior nucleophilic agent in certain substitution reactions compared to traditional inorganic hydroxides. A notable application is in the nucleophilic substitution of tertiary α-chloroketones to form α-hydroxyketones. Research has shown that when α-chloroketones are reacted with TBAOH in a suitable solvent like acetonitrile (B52724), the corresponding α-hydroxyketones are obtained in high yields. This method is particularly advantageous as it proceeds without loss of enantiopurity, making it a valuable tool in asymmetric synthesis.

Table 1: Nucleophilic Substitution of α-Chloroketones with Tetrabutylammonium Hydroxide

| Entry | α-Chloroketone Substrate | Product (α-Hydroxyketone) | Yield (%) |

| 1 | 2-Chloro-2-methyl-1-tetralone | 2-Hydroxy-2-methyl-1-tetralone | 85 |

| 2 | 2-Chloro-2-ethyl-1-tetralone | 2-Hydroxy-2-ethyl-1-tetralone | 88 |

| 3 | 2-Chloro-2-propyl-1-tetralone | 2-Hydroxy-2-propyl-1-tetralone | 82 |

| 4 | 3-Chloro-3-methyl-4-chromanone | 3-Hydroxy-3-methyl-4-chromanone | 75 |

Chemoselective Transformations

The utility of tetrabutylammonium hydroxide extends to facilitating chemoselective reactions, where it can selectively promote a reaction at one functional group in the presence of others.

A significant application of tetrabutylammonium salts is in the chemoselective synthesis of α-allenic alcohols from the reaction of aldehydes with trimethylsilyl (B98337) (TMS)-protected alkynes. While tetrabutylammonium fluoride (B91410) (TBAF) is the primary mediator for this transformation, mechanistic studies have revealed that the hydroxide ion can be responsible for the observed rearrangement. nih.govresearchgate.netacs.org The reaction tolerates a wide range of functional groups and provides the α-allenol products in moderate to excellent yields. nih.govresearchgate.net

Table 2: TBAF-Mediated Allenylation of Aldehydes with TMS-Protected Alkynes

| Entry | Aldehyde | TMS-Protected Alkyne | Product (α-Allenol) | Yield (%) |

| 1 | Benzaldehyde | (3-Trimethylsilylprop-2-yn-1-yl)benzene | 1,3-Diphenylpropa-1,2-dien-1-ol | 85 |

| 2 | 4-Nitrobenzaldehyde | (3-Trimethylsilylprop-2-yn-1-yl)benzene | 1-(4-Nitrophenyl)-3-phenylpropa-1,2-dien-1-ol | 96 |

| 3 | Cinnamaldehyde | (3-Trimethylsilylprop-2-yn-1-yl)benzene | 1-Phenyl-5-phenylpenta-3,4-dien-1-ol | 78 |

| 4 | Cyclohexanecarboxaldehyde | (3-Trimethylsilylprop-2-yn-1-yl)benzene | 1-Cyclohexyl-3-phenylpropa-1,2-dien-1-ol | 72 |

Tetrabutylammonium salts also play a crucial role in the direct hydroxyalkylation of phenols with cyclic carbonates, leading to the synthesis of aryl β-hydroxyethyl ethers. researchgate.netresearchgate.netnycu.edu.tw Although tetrabutylammonium fluoride is often the catalyst of choice for this reaction, the principle relies on the basicity and phase-transfer capabilities of the tetrabutylammonium cation. The reaction involves the nucleophilic attack of the phenoxide, generated in situ, on the cyclic carbonate. This method is operationally simple and provides good to excellent yields of the desired products. researchgate.netresearchgate.net

Table 3: Hydroxyalkylation of Phenols with Ethylene Carbonate

| Entry | Phenol Substrate | Catalyst | Product (Aryl β-hydroxyethyl ether) | Yield (%) |

| 1 | Phenol | TBAF | 2-Phenoxyethanol | 95 |

| 2 | Guaiacol | TBAF | 2-(2-Methoxyphenoxy)ethanol | 88 |

| 3 | 4-tert-Butylphenol | TBAF | 2-(4-tert-Butylphenoxy)ethanol | 92 |

| 4 | Catechol | TBAI | 2,2'-(1,2-Phenylenebis(oxy))diethanol | 75 |

Role as a Strong Organic Base and Deprotonating Agent

Tetrabutylammonium hydroxide is a strong organic base, comparable in strength to inorganic bases like potassium hydroxide and sodium hydroxide. wikipedia.org Its solubility in organic solvents makes it a particularly useful deprotonating agent in a variety of organic reactions. wikipedia.org

As a strong base, TBAOH is capable of deprotonating a wide range of carbon acids, facilitating various condensation and alkylation reactions. tamiu.edu For instance, it is used to generate dichlorocarbene (B158193) from chloroform (B151607) for use in cyclopropanation reactions. wikipedia.org Its ability to deprotonate substrates in a homogeneous organic phase often leads to higher yields and selectivities compared to reactions using solid inorganic bases. Furthermore, TBAOH has been employed as a catalyst in the Favorsky reaction for the synthesis of propargylic alcohols from aldehydes and ketones with terminal alkynes, demonstrating its effectiveness as a base in carbon-carbon bond-forming reactions. researchgate.net

Advancements in Green Chemistry and Sustainable Processes

Biomass Valorization and Lignin (B12514952) Depolymerization

Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and represents a significant, underutilized source of renewable aromatic compounds. The effective depolymerization of lignin into low-molecular-weight aromatic chemicals is a critical step in the development of sustainable biorefineries.

Tetrabutylammonium (B224687) hydroxide (B78521) 30-hydrate (Bu₄NOH·30H₂O) has been identified as a novel and effective reaction medium for the selective degradation of various types of lignin. acs.orgfigshare.com This includes milled wood lignin, sodium lignosulfonate, soda lignin, and even lignin within wood flour. acs.orgacs.org Its use presents a more environmentally friendly alternative to some traditional methods that may employ harsh conditions or less effective catalysts. The degradation process is typically carried out under relatively mild conditions, such as at 120°C, under an air or oxygen atmosphere. acs.orgresearchgate.net

A key advantage of using Bu₄NOH·30H₂O is its ability to facilitate the production of valuable monomeric aromatics. researchgate.net Compared to conventional alkaline solutions like aqueous sodium hydroxide (NaOH) at the same hydroxide ion concentration, molten Bu₄NOH·30H₂O demonstrates significantly higher yields of low-molecular-weight products. acs.orgfigshare.comacs.org This suggests that the tetrabutylammonium cation (Bu₄N⁺) plays a crucial role in enhancing the selectivity of lignin degradation. acs.orgfigshare.com

The aerobic oxidation of lignin in a tetrabutylammonium hydroxide medium leads to the selective production of several valuable aromatic monomers. This process has been shown to be effective for various lignin sources, yielding a range of useful chemical building blocks.

Vanillin (B372448) and its oxidized form, vanillic acid, are among the primary products obtained from the degradation of lignin in the presence of tetrabutylammonium hydroxide. researchgate.netresearchgate.net Studies have demonstrated the efficient production of these compounds from sources like polyethylene (B3416737) glycol (PEG)-modified glycol lignin from Japanese cedar. researchgate.net The process can be optimized by adjusting parameters such as oxygen pressure. For instance, increasing the O₂ pressure can shorten the reaction time and selectively favor the production of vanillin over the more oxygen-sensitive vanillic acid. lignin-society.jp

Research has shown that the yields of vanillin and vanillic acid can be substantial. For example, the aerobic oxidation of PEG-lignin in a Bu₄NOH-based medium at 120°C under pressurized O₂ can produce vanillin and vanillic acid in significant yields. researchgate.net In some cases, the total yield of these two products can be comparable to that achieved through alkaline nitrobenzene (B124822) oxidation, a highly efficient but less environmentally friendly method. researchgate.netnih.gov

One study on the aerobic oxidation of Japanese cedar wood flour in a 1.25 mol/L Bu₄NOH aqueous solution at 120°C under oxygen reported a vanillin yield of 23.2 wt% based on the Klason lignin amount of the wood. lignin-society.jp Further research has explored optimizing the concentrations of Bu₄N⁺ and OH⁻ to maximize yields, achieving a vanillin yield of 21.0 wt% and a vanillic acid yield of 1.7 wt% (lignin-base) at 1.25 mol/L Bu₄N⁺ and 3.75 mol/L OH⁻ concentrations. researchgate.net

Alongside vanillin and vanillic acid, the degradation of lignin in tetrabutylammonium hydroxide hydrate (B1144303) also yields other valuable aromatic monomers, including acetoguaiacone and p-hydroxybenzaldehyde. acs.orgacs.orgresearchgate.net The total yields of these low-molecular-weight compounds vary depending on the lignin source. For example, degradation at 120°C for 43–70 hours has produced total monomer yields of 16.3 wt% from milled wood lignin, 6.5 wt% from sodium lignosulfonate, 6.7 wt% from soda lignin, and 22.5 wt% from Japanese cedar wood flour. acs.orgfigshare.com

The following table summarizes the yields of low-molecular-weight products from the degradation of various lignin sources in molten Bu₄NOH·30H₂O at 120°C.

| Lignin Source | Total Yield of Low-Molecular-Weight Products (wt %) | Reference |

|---|---|---|

| Milled Wood Lignin | 16.3 | acs.orgfigshare.com |

| Sodium Lignosulfonate | 6.5 | acs.orgfigshare.com |

| Soda Lignin | 6.7 | acs.orgfigshare.com |

| Japanese Cedar Wood Flour | 22.5 | acs.orgfigshare.com |

The enhanced selectivity of lignin degradation in tetrabutylammonium hydroxide hydrate is attributed to the influence of the tetrabutylammonium (Bu₄N⁺) cation. acs.orgfigshare.com While Bu₄NOH·30H₂O acts as a strong alkali, the presence of the Bu₄N⁺ cation appears to open up a specific reaction pathway, particularly for vanillin formation, at longer reaction times. acs.org

Experiments conducted under a nitrogen atmosphere show significantly lower yields of low-molecular-weight products, indicating that aerobic oxidation is a key part of the degradation mechanism. acs.orgfigshare.comacs.org The Bu₄N⁺ cation is thought to affect this oxidation process, leading to the observed increase in product selectivity compared to reactions in aqueous NaOH. acs.orgfigshare.com The exact mechanism by which the cation enhances the reaction is a subject of ongoing research, but it is clear that it plays a more significant role than simply acting as a phase-transfer catalyst.

Selective Degradation of Lignin to Aromatic Monomers

Development of Environmentally Benign Synthetic Routes

The use of tetrabutylammonium hydroxide extends beyond biomass valorization and is integral to various environmentally benign synthetic methodologies. Its properties as a strong base soluble in organic solvents and its role in aqueous media contribute to the development of greener chemical processes. researchgate.netwikipedia.org

Tetrabutylammonium hydroxide has been utilized as a catalyst in solvent-free reactions, a key principle of green chemistry. researchgate.net For instance, it can catalyze the cycloaddition of carbon dioxide to epoxides to form cyclic carbonates without the need for an organic solvent. researchgate.net It also finds application in the chemoselective hydration of nitriles to amides in an aqueous medium, offering a green catalytic route. researchgate.net

Furthermore, tetrabutylammonium hydroxide, in conjunction with methanol (B129727), has been shown to be a highly active catalyst system for the cleavage of 4-aryl-2-methyl-3-butyn-2-ols to produce terminal arylacetylenes under much milder conditions and in shorter reaction times than traditional methods. beilstein-journals.org It is also employed for the efficient O-alkylation of phenols and carboxylic acids, including the quantitative methylation of lignin monomers, using alkyl halides as reagents. nih.gov These examples highlight the versatility of tetrabutylammonium hydroxide in promoting a variety of chemical transformations in a more sustainable manner.

Applications in Sustainable Resource Recovery

The principles of green chemistry extend to the valorization of biomass, turning waste materials into valuable chemicals. TBAH hydrate plays a role in the breakdown of complex biopolymers, facilitating the recovery of useful resources.

Lignocellulosic biomass, such as agricultural waste like rice husks, is a vast renewable resource for producing biofuels and chemicals. nih.gov However, its recalcitrant structure, composed mainly of cellulose, hemicellulose, and lignin, requires a pre-treatment step to break it down. researchgate.netfrontiersin.org

Tetrabutylammonium hydroxide 30-hydrate (Bu₄NOH·30H₂O) has been shown to be an effective medium for the selective depolymerization of lignin, a complex aromatic polymer that hinders the accessibility of cellulose. researchgate.net In the aerobic oxidative degradation of lignin, using Bu₄NOH·30H₂O instead of conventional sodium hydroxide solution significantly improves the yield of valuable aromatic monomers like vanillin and vanillic acid. researchgate.net Research conducted at 120°C demonstrated that this method could produce total monomer yields ranging from 6.5% to 22.5% by weight, depending on the lignin source. researchgate.net This process represents a "lignin-first" approach, preventing reactive monomers from recondensing into more resilient structures. researchgate.net While much research on rice husk pre-treatment has focused on analogous compounds like tetrabutylphosphonium (B1682233) hydroxide, the efficacy of TBAH in lignin degradation showcases its potential in the broader field of biomass valorization. researchgate.netnih.govresearchgate.net

Interactive Table: Monomer Yields from Lignin Depolymerization using TBAH·30H₂O researchgate.net

| Lignin Source | Total Monomer Yield (wt. %) | Main Products |

|---|---|---|

| Sodium lignosulfonate | 6.5 | Vanillin, Vanillic acid |

| Soda lignin | 6.7 | Vanillin, Vanillic acid |

| Milled wood lignin | 16.3 | Vanillin, Vanillic acid |

| Wood flour | 22.5 | Vanillin, Vanillic acid |

Contributions to Materials Science and Nanotechnology

Synthesis of Nanostructures and Advanced Materials

TBAOH is instrumental in the fabrication of a variety of nanostructures, where it functions primarily as an intercalating and exfoliating agent. Its ability to insert itself between layers of materials facilitates the separation of these layers, a critical step in producing two-dimensional materials and complex nano-architectures.

A significant application of tetrabutylammonium (B224687) hydroxide (B78521) is in the large-scale delamination of MXenes, a class of two-dimensional transition metal carbides and carbonitrides. rsc.org The process involves treating multi-layered MXene powders with an organic base like TBAOH. rsc.org The large tetrabutylammonium (TBA+) cations intercalate between the MXene layers, leading to significant swelling and an increase in the interlayer spacing (d-spacing). rsc.org This swelling weakens the van der Waals forces that hold the layers together, allowing for easy delamination into individual flakes with simple hand shaking or mild sonication in water. rsc.org

This method is highly scalable, capable of producing large quantities of stable colloidal solutions of delaminated MXenes. rsc.org The resulting MXene flakes are highly negatively charged and form stable colloids in water. rsc.org This TBAOH-based intercalation and delamination strategy has been successfully applied to various MXenes, including Ti3C2Tx and V2CTx. rsc.orgrsc.org In the case of V2CTx, treatment with a TBAOH solution resulted in a substantial increase in the c-lattice parameter, indicating successful intercalation. rsc.org This exfoliation is crucial for leveraging the unique electronic and surface properties of MXenes in applications such as Li-ion batteries. rsc.org

Table 1: Effect of TBAOH Intercalation on V2CTx MXene Lattice Parameter

| Treatment Time in TBAOH | 2θ (degrees) | c-Lattice Parameter (c-LP) (Å) |

| Pristine (0 hours) | 8.9° | 19.9 Å |

| 2 hours | 4.6° | 38.6 Å |

| 4 hours | 4.56° | 38.72 Å |

| Data sourced from research on large-scale MXene delamination. rsc.org |

Tetrabutylammonium hydroxide 30-hydrate is identified as a reagent for the solvothermal synthesis of hexaniobate nanoscrolls. wikipedia.orgcdnsciencepub.com This includes the formation of both simple nanoscroll structures (SNS) and intercalated nanoscrolls (INS). wikipedia.orgcdnsciencepub.com In these syntheses, TBAOH likely plays a role in the exfoliation of layered potassium hexaniobate and facilitates the scrolling of the resulting nanosheets into tubular structures.

A facile and reproducible one-pot microwave heating method has been developed for the high-yield synthesis of Platinum@Hexaniobate Nanopeapods (Pt@HNB NPPs), a nanocomposite photocatalyst designed for efficient hydrogen production. nih.govmdpi.comresearchgate.net In this synthesis, tetrabutylammonium hydroxide is a key reagent. nih.govmdpi.com The process involves combining crystalline hexaniobate (HxK4–xNb6O17), pre-formed platinum nanoparticles, oleylamine, toluene, and TBAOH in a reaction vessel and subjecting it to microwave heating. nih.govmdpi.com

The TBAOH facilitates the exfoliation of the layered hexaniobate semiconductor and its subsequent scrolling to encapsulate linear, self-assembled arrays of platinum nanocubes. nih.govmdpi.com This creates a unique "nanopeapod" structure where the platinum catalysts are encased within a multi-walled hexaniobate nanoscroll. nih.gov This architecture provides an isolated environment for water reduction, minimizing charge recombination and leading to hydrogen production rates up to 10 times higher than catalysts with externally attached platinum. mdpi.com

Table 2: Reaction Mixture for Platinum@Hexaniobate Nanopeapod (Pt@HNB NPP) Synthesis via Microwave Heating

| Component | Quantity | Role |

| Crystalline HxK4–xNb6O17 | 100 mg | Semiconductor Support |

| Tetrabutylammonium hydroxide (TBAOH) | 200 mg | Exfoliating/Scrolling Agent |

| Oleylamine (OAm) | 5 mL | Capping Agent/Solvent |

| Toluene | 3 mL | Solvent |

| Colloidal Pt Nanocube Suspension | 5 mL (100 mg NPs) | Catalyst Core |

| Data sourced from studies on Pt@HNB NPP synthesis. nih.govmdpi.com |

Tetrabutylammonium hydroxide has been investigated as a precipitating agent in the microemulsion synthesis of iron oxide-hydroxide nanoparticles. researchgate.net In a comparative study, its performance was evaluated against the more common precipitant, ammonia (B1221849) (NH3). researchgate.net The research aimed to determine properties such as specific surface area, particle size, and thermal stability of the resulting nanoparticles. researchgate.net

The findings indicated that under the studied conditions, TBAOH did not offer an advantage over ammonia for this specific synthesis route. researchgate.net Suspensions prepared using TBAOH experienced immediate separation, whereas those prepared with ammonia resulted in very stable suspensions. researchgate.net The study concluded that TBAOH did not improve the specific surface area or the particle size of the iron oxide nanoparticles compared to those produced using ammonia. researchgate.net

Table 3: Comparison of Precipitants in Iron Oxide Nanoparticle Synthesis

| Precipitating Agent | Resulting Suspension Stability | Advantage in Particle Size or Surface Area |

| Tetrabutylammonium hydroxide (TBAOH) | Immediate separation | No |

| Ammonia (NH3) | Very stable | - |

| Data sourced from a comparative study on iron hydroxide/oxide nanoparticle preparation. researchgate.net |

Polymer Chemistry Research

In polymer chemistry, TBAOH and its related salts are recognized for their utility as strong bases and catalysts, particularly in phase-transfer catalysis and specialized polymerization reactions.

Tetrabutylammonium hydroxide is a key precursor in the synthesis of advanced organocatalysts used for producing specialty polymers. One notable example is its use in preparing tetrabutylammonium phthalimide-N-oxyl (TBAPINO), an air- and moisture-tolerant organocatalyst. rsc.org The synthesis involves a reaction between phthalimide (B116566) and tetrabutylammonium hydroxide. rsc.org

This TBAPINO catalyst has proven to be highly efficient for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL) and L-lactide (L-LA). rsc.org This catalytic activity allows for the synthesis of copolyesters, which are important biodegradable polymers. rsc.org The use of TBAOH is therefore foundational to creating a catalyst that enables the controlled production of these high-value polymers under mild conditions. rsc.org Furthermore, the broader class of tetrabutylammonium salts are well-established as phase-transfer catalysts, which are used to promote reactions between reagents in immiscible phases, a common scenario in the modification and synthesis of various polymers, including polycarbonates and polyethers. wikipedia.orgnih.govsacheminc.com

Improvement of Polymer Properties (e.g., Solubility, Thermal Stability)

Tetrabutylammonium hydroxide (TBAOH) hydrate (B1144303) serves as a unique reaction medium that can significantly influence the properties of complex polymers, particularly biopolymers like lignin (B12514952). Research has demonstrated its effectiveness in the selective degradation of various types of lignin into valuable low-molecular-weight (MW) aromatic compounds. In a notable study, Bu₄NOH·30H₂O was used as a reaction medium for the degradation of milled wood lignin, sodium lignosulfonate, soda lignin, and Japanese cedar wood flour at 120°C. acs.org This process yielded significant amounts of monomeric aromatics such as vanillin (B372448), vanillic acid, and acetoguiacone. acs.org

The performance of molten Bu₄NOH·30H₂O was compared directly with an aqueous sodium hydroxide (NaOH) solution having the same hydroxide ion concentration (1.25 mol/L). acs.org The yields of the low-MW products were considerably lower in the NaOH solution, suggesting that the tetrabutylammonium (Bu₄N⁺) cation plays a crucial role in increasing the selectivity of the lignin degradation process, beyond the simple effect of high alkalinity. acs.org Further experiments indicated that this degradation involves aerobic oxidation, and this oxidative process is influenced by the presence of the Bu₄N⁺ cation. acs.org

Table 1: Total Yields of Low-Molecular-Weight Products from Lignin Degradation in Bu₄NOH·30H₂O

| Lignin Source | Total Yield (wt %) |

|---|---|

| Milled Wood Lignin | 16.3 |

| Japanese Cedar Wood Flour | 22.5 |

| Sodium Lignosulfonate | 6.5 |

| Soda Lignin | 6.7 |

Formation of Supramolecular Polymer Networks Crosslinked by Metallacycles

While not directly employing the hydroxide hydrate, the tetrabutylammonium cation, delivered via tetrabutylammonium bromide (TBABr), has been shown to be a key component in manipulating the dynamic nature of supramolecular polymer networks. These advanced materials derive their properties from reversible, non-covalent crosslinks. Specifically, research has focused on networks crosslinked by platinum(II)-coordinated metallacycles. nih.gov

In these systems, a norbornene ring-opening metathesis copolymer containing a dipyridine ligand is self-assembled with a Pt(II) acceptor to create the metallacycle crosslinks. nih.gov These networks exhibit high robustness, with significant enhancements in tensile strength, Young's modulus, and toughness, even with very low concentrations of the metallacycle crosslinkers (e.g., 0.28 mol%). nih.gov A key feature of these materials is their stimuli-responsiveness. The study demonstrated that the robust, metallacycle-crosslinked polymer networks could be controllably and reversibly broken down by the addition of TBABr. nih.gov The subsequent addition of silver triflate could then reconstruct the network, highlighting the dynamic and controllable nature afforded by the interplay of the components. nih.gov This process showcases the ability of the tetrabutylammonium salt to modulate the strong, yet adaptive, linkages within the polymer network. nih.gov

Electrochemical Materials Development

Development of Ionic Liquids for Enhanced Conductivity and Stability in Electrochemical Cells

Tetrabutylammonium hydroxide is a fundamental precursor in the synthesis of various tetrabutylammonium-based ionic liquids and salts used in electrochemical applications. wikipedia.org Its reaction with different acids allows for the creation of salts with lipophilic properties, which are soluble in organic solvents. wikipedia.org

Table 2: Comparison of Ionic Conductivity for Various 1 M Aqueous Hydroxide Solutions

| Electrolyte | Ionic Conductivity (S/cm) |

|---|---|

| Potassium Hydroxide (KOH) | ~0.22 |

| Tetramethylammonium (B1211777) Hydroxide (TMAOH) | Comparable to KOH |

| Tetraethylammonium Hydroxide (TEAOH) | Comparable to KOH |

| Tetrabutylammonium Hydroxide (TBAOH) | Lowest among tested solutions |

Relevance in Battery Technology and Energy Storage Systems

Hydrates of tetrabutylammonium salts have emerged as promising phase change materials (PCMs) for thermal energy storage (TES), particularly for applications like data center cooling and cold chain logistics. mdpi.comresearchgate.net These materials, known as ionic semiclathrate hydrates, store and release thermal energy through latent heat at a specific phase transition temperature.

Research has focused on compounds like tetrabutylammonium acrylate (B77674) (TBAAc) hydrate, which has a favorable equilibrium temperature of 291.5 K and a high dissociation heat of 195 kJ/kg. mdpi.com These properties make it a potentially superior PCM for data center cooling compared to the commercially used tetrabutylammonium bromide (TBAB) hydrate, which has a lower equilibrium temperature. mdpi.com Kinetic studies on TBAAc hydrate have demonstrated its practical application, achieving a thermal energy storage density of 140 MJ/m³ in under three hours with mechanical agitation, a performance level comparable to ice-based storage systems. mdpi.com

Another novel material, tetrabutylammonium picolinate (B1231196) (TBAPi) hydrate, has been synthesized specifically for cold chain applications, which require lower phase equilibrium temperatures. researchgate.net The development of these tetrabutylammonium-based hydrates showcases their relevance in creating efficient and eco-friendly thermal energy storage systems to manage energy demands and stabilize renewable energy supplies. researchgate.net

Table 3: Thermophysical Properties of Tetrabutylammonium-Based Hydrate PCMs

| Compound | Equilibrium Temperature (K) | Dissociation Heat (kJ/kg) | Target Application |

|---|---|---|---|

| Tetrabutylammonium Acrylate (TBAAc) Hydrate | 291.5 | 195 | Data Center Cooling |

| Tetrabutylammonium Bromide (TBAB) Hydrate | 285.9 | 193 | Air Conditioning |

| Tetrabutylammonium Picolinate (TBAPi) Hydrate | Lower than TBAB/TBAAc | Not specified | Cold Chain |

Templating and Structure-Directing Agent Studies

Role in Zeolite Synthesis

Tetrabutylammonium hydroxide plays a critical role as an organic structure-directing agent (OSDA) and as a hydroxide source in the hydrothermal synthesis of zeolites. nih.govrsc.org Zeolites are crystalline aluminosilicates with porous structures, and the choice of OSDA is a key factor in determining the final framework type and properties of the synthesized material. rsc.org

TBAOH has been successfully used in the synthesis of pure silica (B1680970) MEL nanocrystals and high-silica zeolite Y. nih.govresearchgate.net In the synthesis of high-silica FAU-type zeolites, TBAOH has been shown to be indispensable for directing the crystal growth, especially when combined with a nuclei solution to overcome nucleation difficulties. nih.gov

A significant application of TBAOH is in the synthesis of novel zeolite structures, such as single-walled zeolite nanotubes (ZNTs). nih.gov In a modified synthesis route for ZNTs, TBAOH is used as both a hydroxide source and a co-OSDA. nih.govacs.org This approach allows for the synthesis of new ZNT compositions that are not achievable through post-synthesis modification of ZNTs made using traditional NaOH routes. nih.govacs.org The use of TBAOH in the synthesis gel, with a typical molar composition like 18.75SiO₂: 1BCPH10Qui: 0.15–0.3Al₂O₃: 9.5TBA₂O: 2050H₂O, leads to an increased density of strong acid sites in the final ZNT material. nih.govacs.org The weaker basicity of TBAOH compared to NaOH necessitates a higher total base-to-silica ratio in the gel, which influences the crystallization process. acs.org

Fabrication of Porous Films on Glass Surfaces for Catalyst Support

Tetrabutylammonium hydroxide (TBAH) hydrate serves as a critical component in the sol-gel synthesis of porous films, a process of significant interest in materials science for creating effective catalyst supports on glass surfaces. Its primary role is to act as a templating or structure-directing agent, which is fundamental in generating controlled porosity within the film structure. This porosity is essential for catalyst support applications, as it increases the surface area available for catalytic reactions.

The sol-gel process is a versatile method for producing solid materials from small molecules. For catalyst supports, this typically involves the hydrolysis and condensation of a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), to form a silica-based gel. The incorporation of a templating agent like tetrabutylammonium hydroxide into the initial sol is a key step. During the gelation process, the TBAH molecules are dispersed throughout the silica network as it forms.

A pivotal study by Li et al. on the synthesis of porous gadolinium titanates using a sol-gel method demonstrated the explicit role of TBAH as a templating agent. researchgate.net In this process, the inorganic precursors adhere to the TBAH before hydrolysis. Subsequent thermal treatment, or calcination, of the gel removes the organic TBAH template by burning it out. This leaves behind voids or pores in the inorganic matrix, resulting in a loose and porous material. researchgate.net The volume of TBAH used in the precursor solution directly influences the final microstructure of the material.

The research findings indicated a clear correlation between the amount of TBAH added and the resulting physical properties of the material. An increase in the volume of TBAH led to a decrease in the crystallite size of the inorganic material and a significant increase in the Brunauer-Emmett-Teller (BET) surface area. This enhancement of surface area is a primary goal in the fabrication of catalyst supports.

Table 1: Effect of TBAH Volume on Material Properties

| Volume of TBAH (mL) | Crystallite Size (nm) | BET Surface Area (m²/g) | External Surface Area (m²/g) |

|---|---|---|---|

| 0 | 39.0 | - | - |

| 0.6 | - | - | - |

| 1.2 | 27.5 | 8.09 | 7.19 |

| 1.5 | - | - | - |

| 1.8 | - | - | - |

Data derived from a study on sol-gel derived gadolinium titanates, illustrating the principle of TBAH as a templating agent. researchgate.net

While the aforementioned study used gadolinium titanate, the principle is directly applicable to the fabrication of porous silica films on glass. Research on silica films has shown that other quaternary ammonium (B1175870) salts, which share a similar molecular structure with TBAH, are effective in creating porosity. For instance, tetrapropylammonium (B79313) hydroxide has been used to enhance the mechanical properties of mesoporous silica thin films. researchgate.net Similarly, tetrabutylammonium bromide (TBAB), a closely related salt, has been successfully employed as a pore-generating agent in the creation of antireflective silica coatings on glass. mdpi.com In that research, the concentration of the tetrabutylammonium salt and the subsequent annealing temperature were shown to be critical parameters for controlling the porosity and, consequently, the film's properties. The complete decomposition of the additive during annealing was necessary to maximize the film's transmittance, a direct consequence of the created porosity. mdpi.com

The fabrication process typically involves depositing the sol, containing the silica precursor and tetrabutylammonium hydroxide hydrate, onto a glass substrate via methods like dip-coating or spin-coating. After deposition, the film is dried and then subjected to calcination at elevated temperatures. This final step serves two purposes: it solidifies the silica network and removes the organic TBAH template, thereby creating the desired porous structure integral to its function as a catalyst support. researchgate.netmdpi.com The resulting film possesses a high surface area and an interconnected pore network, which allows for efficient loading of catalyst nanoparticles and facilitates access for reactants to the active catalytic sites.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | TBAH |

| Tetraethyl orthosilicate | TEOS |

| Gadolinium titanate | - |

| Tetrapropylammonium hydroxide | TPAH |

Research in Electrochemistry

Electrical and Electrochemical Processes in Solid Tetrabutylammonium (B224687) Hydroxide (B78521) Hydrate (B1144303)

The solid form of tetrabutylammonium hydroxide, specifically the 30-hydrate ((C₄H₉)₄NOH·30H₂O), provides a unique medium for investigating electrical and electrochemical phenomena. sigmaaldrich.com In this crystalline structure, the large tetrabutylammonium cations are encaged within a hydrogen-bonded network of water molecules, which also incorporates the hydroxide anions. sigmaaldrich.com This structure facilitates the study of ion transport and electrochemical reactions in a solid, ice-like matrix.

Electrochemical Impedance Spectroscopy (EIS) has been a crucial technique for characterizing the electrical properties of solid tetrabutylammonium hydroxide hydrate. Studies have been conducted across a wide temperature range, typically from 80 K to 305 K, to understand the conductivity mechanisms. sigmaaldrich.com

Table 1: Electrical Properties of Semiclathrate Hydrates

| Compound | Conductivity (S/cm) at 273 K | Electrical Relaxation Time (µs) at 273 K | Reference |

|---|---|---|---|

| Tetra-n-butylammonium Bromide (TBA-Br) Semiclathrate Hydrate | 4.1 × 10⁻⁶ | 12 | sigmaaldrich.com |

Note: Data for TBAOH hydrate was qualitatively discussed but specific quantitative values were presented for the analogous TBA-Br hydrate.

Linear Sweep Voltammetry (LSV) is another key technique used to study the electrochemical behavior of solid this compound. sigmaaldrich.comresearchgate.net In an LSV experiment, the potential applied to a working electrode is scanned linearly with time, and the resulting current is measured. This method provides information about reduction and oxidation processes occurring at the electrode-hydrate interface.

For solid tetraalkylammonium hydroxide hydrates, LSV has been instrumental in studying the electrochemical evolution of hydrogen. wikipedia.org The analysis reveals that the transfer coefficient (α), a parameter indicating the symmetry of the energy barrier for an electrochemical reaction, is dependent on temperature. For hydrogen evolution on electrodes in contact with these solid hydrates, the transfer coefficient was observed to decrease from approximately 0.4 at around 300 K to about 0.1 at temperatures below 200 K. wikipedia.org This temperature dependence suggests that the mechanism of the electrochemical reaction is influenced by the physical state and molecular dynamics of the hydrate structure. wikipedia.org

Semiclathrate hydrates, such as (C₄H₉)₄NOH·30H₂O, are promising materials for investigating proton conduction in hydrogen-bonded networks. sigmaaldrich.com The high electrical conductivity observed in tetrabutylammonium hydroxide (TBAOH) and tetramethylammonium (B1211777) hydroxide (TMAOH) semiclathrate hydrates has been a key finding. wikipedia.org The conduction carrier in these systems is believed to be the proton (or hydroxide ion), which moves through the water framework. sigmaaldrich.com

The mechanism is thought to be similar to the Grotthuss mechanism, where protons hop along chains of hydrogen-bonded water molecules. mrs-k.or.kr The presence of anions, like OH⁻, incorporated directly into the water lattice is a distinguishing feature of semiclathrate hydrates compared to pure ice or gas hydrates. sigmaaldrich.com This incorporation can influence the number and arrangement of hydrogen bonds, which are crucial for mediating proton transport. mrs-k.or.kr The electrical relaxation time in these hydrates is found to be similar to the reorientation time of the water molecules, suggesting that the rate-limiting step for proton conduction is the rotation of water molecules, which is necessary to align them for the next proton hop. sigmaaldrich.com

Electrochemical Hydrogen Evolution Studies at Electrode Surfaces

Tetrabutylammonium hydroxide is used as an electrolyte in studies of the hydrogen evolution reaction (HER), a critical process in water electrolysis for hydrogen production. Research has shown that the addition of the tetrabutylammonium cation (TBA⁺) to alkaline electrolytes can enhance the HER activity on platinum single-crystal electrodes. mdpi.com

The effect is highly dependent on the concentration of TBA⁺. At concentrations of 1 mM or less, there is no significant change in HER currents. However, at higher concentrations, TBA⁺ ions form a film at the electrode-electrolyte interface. mdpi.com This film is believed to alter the electrochemical double layer and influence the adsorption of reaction intermediates. The hydrophobic nature of the TBA⁺ cation plays a complex role at the electrochemical interface. mdpi.comresearchgate.net While the exact mechanism is still under investigation, these studies highlight the significant impact that large organic cations can have on the kinetics of the HER. mdpi.com

Table 2: Effect of TBA⁺ Concentration on Hydrogen Evolution Reaction (HER) on Pt(111)

| TBA⁺ Concentration | Effect on HER Current | Effect on Hydrogen Adsorption (H_UPD) | Reference |

|---|---|---|---|

| ≤ 1 mM | No significant effect | No significant effect on coverage | mdpi.com |

| > 1 mM | Enhancement observed | H_UPD charge decreases | mdpi.com |

Ionic Conductor Systems for Low-Temperature Electrochemical Applications

The hydrate of tetrabutylammonium hydroxide is a type of ionic semiclathrate hydrate that is thermodynamically stable at temperatures near and below room temperature under atmospheric pressure. thermofisher.com The 30-hydrate, for example, has a melting point between 26°C and 30°C and is recommended for storage at 2-8°C. lobachemie.comsigmaaldrich.com This stability in a low-temperature range makes it a candidate for applications requiring ionic conduction in cool environments.

Ionic semiclathrate hydrates are explored as phase change materials (PCMs) for thermal energy storage, particularly for air conditioning and cooling systems. researchgate.netthermofisher.com Their ability to store and release significant latent heat at a constant temperature is a key property. researchgate.net While primarily studied for thermal management, the inherent ionic conductivity of these solid hydrates suggests potential for use in low-temperature electrochemical devices. The solid, yet ionically conductive, nature of the hydrate could enable the development of solid-state electrolytes for batteries, sensors, or electrochromic devices designed to operate efficiently at or below ambient temperatures.

Role as Background Electrolytes in Non-Aqueous Electrochemistry

In non-aqueous electrochemistry, a background electrolyte (or supporting electrolyte) is essential to increase the conductivity of the solution and to minimize the migration of electroactive species. Tetrabutylammonium hydroxide, and more commonly its salts (e.g., tetrabutylammonium perchlorate, tetrabutylammonium hexafluorophosphate), are frequently used for this purpose.

A key advantage of tetrabutylammonium salts is their good solubility in a wide range of organic solvents, a property not shared by many common inorganic salts like NaOH or KOH. mdpi.com The large, non-coordinating tetrabutylammonium cation has a low charge density, which promotes its dissolution in low-polarity media. Tetrabutylammonium hydroxide itself is a strong base that is soluble in many organic solvents and is often used to create basic conditions or as a titrant for weak acids in non-aqueous media. mdpi.com This solubility and electrochemical stability make tetrabutylammonium-based compounds highly suitable as supporting electrolytes for electrochemical studies and applications in organic solvents.

Analytical Chemistry Methodologies

Development of Analytical Reagents and Standards

Tetrabutylammonium (B224687) hydroxide (B78521) is a key reagent in the preparation of volumetric solutions for analytical testing. Commercially available as solutions in water, methanol (B129727), or a mixture of 2-propanol and methanol, it is frequently used as a titrant. nih.goviaea.org These solutions are traceable to primary standard reference materials, such as benzoic acid from the National Institute of Standards and Technology (NIST), ensuring accuracy and consistency in analytical procedures. nih.gov

The preparation of a standardized TBAH solution, for instance, a 0.1 M solution, can be performed by dissolving tetrabutylammonium iodide in dehydrated methanol, followed by a reaction with silver oxide to replace the iodide with a hydroxide ion. nih.gov The resulting solution is then typically diluted with a solvent like anhydrous toluene. nih.gov

Standardization is a critical step and is performed by titrating a known mass of a primary standard, like benzoic acid, dissolved in a suitable solvent such as dimethylformamide (DMF). nih.gov An indicator, for example, thymol (B1683141) blue, is used to determine the endpoint of the titration. nih.gov The molarity is then calculated based on the stoichiometry of the reaction. nih.gov This process ensures the TBAH solution can be used as a reliable analytical standard for quantifying acidic substances.

Applications in Chromatographic Techniques for Enhanced Efficiency

In the field of chromatography, tetrabutylammonium hydroxide is widely employed as an ion-pairing reagent, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netunm.edu Its function is to improve the retention and separation of acidic analytes that would otherwise elute too quickly from the nonpolar stationary phase. The tetrabutylammonium cation pairs with the anionic analyte, forming a neutral, more lipophilic complex that has a stronger interaction with the stationary phase, thereby increasing its retention time and enabling better resolution.

This technique has been successfully applied to the analysis of various compounds. For instance, a selective RP-HPLC method was developed for the separation of intact low-molecular-weight heparins using a mobile phase containing 15 mM tetrabutylammonium hydroxide. researchgate.net Similarly, it is used as an ion-pairing agent for the analysis of organic acids in cosmetic products and for the determination of calcium dobesilate in human plasma. merckmillipore.com

The concentration of TBAH in the mobile phase is a critical parameter that must be optimized for effective separation. The table below outlines typical HPLC conditions where TBAH is used as an ion-pairing reagent for the analysis of different analytes.

| Analyte | Column | Mobile Phase Composition | Detection | Reference |

|---|---|---|---|---|

| Low-Molecular-Weight Heparins | C18 (150 x 4.6 mm) | Acetonitrile (B52724)/Water (32:68), 15 mM Tetrabutylammonium hydroxide, 50 mM Ammonium (B1175870) acetate (B1210297) (pH 7.0) | Diode Array (230 nm), ELSD | researchgate.net |

| [¹⁸F]Tetrafluoroborate | SGE Exsil ODS (250 x 4.0 mm, 5 µm) | 1 mM Tetrabutylammonium hydroxide and 1.3 mM Potassium hydrogen phthalate (B1215562) in water (pH 7.5) | UV (254 nm) and Radioactivity Detector | nih.gov |

| Residual Tetrabutylammonium in [¹⁸F]Fluorodeoxythymidine | Reverse-phase columns | Varied concentrations of ion-pairing agent and eluent composition are tested to optimize separation. | UV Detector | researchgate.net |

Non-Aqueous Titration Procedures for Acidic Substance Quantification

Tetrabutylammonium hydroxide is a preferred titrant for the non-aqueous titration of weak acids. nih.govmdpi.com Many acidic substances are not soluble in water or are too weakly acidic to give a sharp endpoint in aqueous titrations. In such cases, non-aqueous solvents like dimethylformamide (DMF), 2-propanol, or methanol are used. nih.govnih.govnih.gov TBAH, being a strong base that is soluble in these organic solvents, is an ideal titrant. researchgate.netiaea.org

The procedure typically involves dissolving the acidic analyte in a non-aqueous solvent and titrating with a standardized solution of TBAH. nih.gov The endpoint can be detected potentiometrically or with a visual indicator. For example, when titrating benzoic acid in DMF, a thymol blue indicator provides a distinct color change from yellowish-green to blue at the endpoint. nih.govnih.gov

A crucial aspect of non-aqueous titrations with TBAH is the need to protect the solution from atmospheric carbon dioxide, which is acidic and can react with the titrant, leading to inaccurate results. nih.gov This is often achieved by flushing the titration vessel with dry, carbon dioxide-free nitrogen. nih.gov

Table of Titration Parameters

| Analyte | Solvent | Titrant | Indicator | Reference |

|---|---|---|---|---|

| Benzoic Acid (for standardization) | Dimethylformamide (DMF) | 0.1 M Tetrabutylammonium hydroxide | Thymol blue | nih.gov |

| Weakly Acidic Pharmaceuticals | 2-propanol/methanol | 0.1 M Tetrabutylammonium hydroxide | Potentiometric or Visual Indicator | nih.gov |

Preparation of Radiopharmaceutical Standards (e.g., in [¹⁸F]-Labeled Tracers)

In the field of radiopharmacy, particularly in the production of positron emission tomography (PET) tracers, tetrabutylammonium hydroxide plays a critical role in the preparation of [¹⁸F]-labeled compounds. nih.govnih.gov The production of these tracers often involves the nucleophilic substitution of a leaving group with the [¹⁸F]fluoride ion. nih.gov

The [¹⁸F]fluoride is produced in a cyclotron as an aqueous solution, where it is strongly hydrated and not very reactive. nih.govnih.gov To enhance its nucleophilicity, it must be converted into a "naked" or uncoordinated state. This is where TBAH is utilized. The process involves trapping the aqueous [¹⁸F]fluoride on an anion-exchange cartridge. nih.govnih.gov Then, a solution of tetrabutylammonium hydroxide or tetrabutylammonium bicarbonate in a solvent like methanol or acetonitrile is used to elute the [¹⁸F]fluoride from the cartridge. nih.govnih.gov

During this elution, an ion exchange occurs, forming tetrabutylammonium [¹⁸F]fluoride ([¹⁸F]TBAF). The bulky tetrabutylammonium cation effectively shields the fluoride (B91410) ion's charge and has good solubility in organic solvents used for the labeling reaction. nih.govnih.gov This [¹⁸F]TBAF complex acts as a highly reactive phase-transfer catalyst, facilitating the efficient incorporation of the [¹⁸F]fluoride into the precursor molecule to form the final radiotracer. nih.govuchicago.edu This method has been used in the synthesis of various radiotracers, including [¹⁸F]FP-CIT and an ¹⁸F-folate derivative. nih.govnih.gov

Following the synthesis, quality control is mandatory. iaea.orgnih.gov HPLC methods are often employed to determine the chemical purity of the final radiopharmaceutical product, including the quantification of any residual tetrabutylammonium, due to its toxicity. researchgate.net This ensures the final product is safe for clinical use.

Q & A

Basic Research Questions

Q. How is tetrabutylammonium hydroxide hydrate synthesized and standardized for laboratory use?

- Methodological Answer : The synthesis involves reacting tetrabutylammonium iodide with silver oxide in methanol under controlled conditions. After filtration and washing, the solution is diluted with anhydrous toluene and standardized using benzoic acid in dimethylformamide (DMF) with thymol blue as an indicator . USP standards specify using 40% aqueous solutions or 30-hydrate forms with ≥98.0% purity, with standardized 0.1 M solutions prepared via dilution of commercial stock .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include a density of 0.99 g/mL (aqueous solution), pH ~14, and full water solubility. Its hygroscopic nature necessitates storage under inert atmospheres (e.g., nitrogen) to prevent CO₂ absorption. The refractive index (n20/D 1.405) and solubility in organic solvents (e.g., methanol) make it suitable for non-aqueous titrations .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its corrosive nature (H314 hazard code), handling requires PPE (gloves, goggles), neutralization protocols for spills, and storage in sealed containers under argon. Transport follows UN 3267 (Class 8) regulations .

Advanced Research Questions

Q. How does this compound (TBAOH) function as a kinetic hydrate inhibitor in gas hydrate systems?

- Methodological Answer : TBAOH delays hydrate nucleation by adsorbing onto crystal surfaces via alkyl chains, increasing induction times by 50–84% for CH₄ and CO₂ hydrates at 1 wt.% concentration. Experiments using isochoric cooling at 274–277 K and 3.5–8.0 MPa demonstrate reduced gas uptake and initial formation rates, attributed to steric hindrance and surface micropolarity modulation .

Q. What experimental techniques quantify TBAOH adsorption on hydrate surfaces?

- Methodological Answer : Zeta potential measurements and pyrene fluorescence spectroscopy are used. For example, adsorption density on cyclopentane hydrates saturates at 1.73 mM TBAOH, while fluorescence data reveal interfacial micropolarity shifts dependent on hydrate former hydrophobicity .

Q. How does alkyl chain length in quaternary ammonium hydroxides affect hydrate inhibition efficacy?

- Methodological Answer : Longer alkyl chains (e.g., tetrabutyl vs. tetramethyl) enhance inhibition by improving surface adsorption. TBAOH’s C₄ chains reduce CH₄ hydrate gas uptake by 30% compared to shorter-chain analogs, as shown in high-pressure reactor studies at 1 wt.% concentration .

Q. What structural features enable TBAOH to form semi-clathrate hydrates with CO₂?

- Methodological Answer : Single-crystal X-ray diffraction reveals tetragonal lattices (12.2 × 33.1 Å) in TBAOH-CO₂ hydrates. Phase diagrams (2.0–4.5 MPa, 276–285 K) show equilibrium temperature shifts up to 1.15 K, with dissociation enthalpies (~195 kJ/kg) confirming semi-clathrate stability .

Q. How is TBAOH utilized in non-aqueous titrations for acidic compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.